![molecular formula C12H15NO2 B12535550 {4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile CAS No. 666179-89-1](/img/structure/B12535550.png)
{4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile is a chemical compound with a complex structure that includes a methoxy group, an isopropoxy group, and a phenylacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile typically involves the reaction of 4-methoxyphenylacetonitrile with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the isopropoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
{4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, {4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of nitriles.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used as a starting material for the synthesis of drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of {4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form corresponding acids, which may interact with enzymes or receptors in biological systems. The methoxy and isopropoxy groups can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetonitrile: Lacks the isopropoxy group, making it less versatile in certain reactions.
3-Isopropoxyphenylacetonitrile: Lacks the methoxy group, which may affect its reactivity and applications.
Uniqueness
{4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile is unique due to the presence of both methoxy and isopropoxy groups, which enhance its reactivity and potential applications. This combination of functional groups allows for a broader range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
666179-89-1 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(4-methoxy-3-propan-2-yloxyphenyl)acetonitrile |
InChI |
InChI=1S/C12H15NO2/c1-9(2)15-12-8-10(6-7-13)4-5-11(12)14-3/h4-5,8-9H,6H2,1-3H3 |
InChI Key |
GRXKTNMACKHLJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)CC#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]-](/img/structure/B12535468.png)
![4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12535475.png)
![2,2'-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one)](/img/structure/B12535487.png)
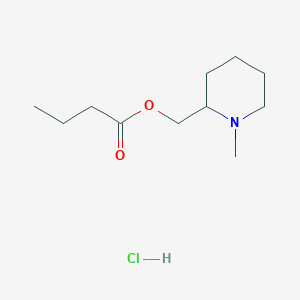
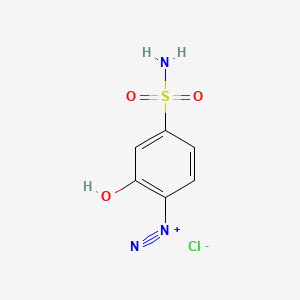
![2-[(Octadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12535507.png)
![4-[Amino(cyano)methyl]phenyl acetate](/img/structure/B12535510.png)
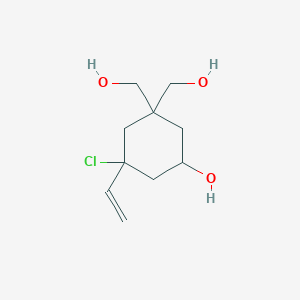
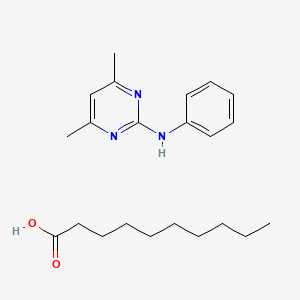

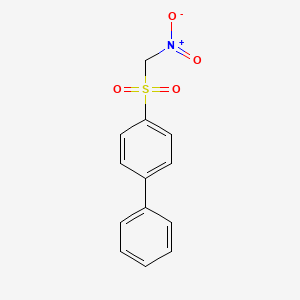
![N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12535541.png)
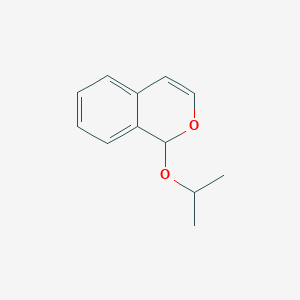
![2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12535546.png)
